(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Beschreibung
The compound (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid is a structurally complex molecule with three key features:
- Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 2-position is a widely used protecting group in solid-phase peptide synthesis (SPPS) to shield amino groups during reactions .
- Glycosylated Moiety: A branched glycan structure containing a 3,4,5-trihydroxy-6-methyloxan-2-yl (likely a methylated hexose derivative) linked via an oxymethyl group. This glycosylation enhances hydrophilicity and may facilitate glycopeptide studies .
- Acetamido and Oxobutanoic Acid Backbone: The 4-oxobutanoic acid core with acetamido and hydroxyl substituents contributes to its role as a modified amino acid derivative.
This compound is primarily utilized in biochemical research for glycopeptide synthesis, where precise glycosylation and Fmoc deprotection are critical .
Eigenschaften
IUPAC Name |
(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(34-15(2)37)30(50-22)36-23(38)11-21(31(44)45)35-33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H,34,37)(H,35,46)(H,36,38)(H,44,45)/t14?,21-,22?,24?,25?,26?,27?,28?,29?,30?,32?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARXWIZADFQPU-XXVJOCDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, often referred to in literature by its systematic name or as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, exhibits a complex structure that suggests significant biological activity. This article reviews its biological properties, including potential therapeutic applications and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C12H21N3O8 |
| Molecular Weight | 335.31 g/mol |
| IUPAC Name | 4-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
| InChI Key | YTTRPBWEMMPYSW-UHFFFAOYSA-N |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs to (2S)-4 exhibit antimicrobial properties. The presence of hydroxyl groups and acetamido functionalities may enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis. For instance, derivatives of Fmoc-amino acids have been shown to inhibit bacterial growth effectively.
Enzyme Inhibition
The compound may act as an enzyme inhibitor due to its structural similarity to known enzyme substrates. The Fmoc group is known to confer stability against enzymatic degradation, which can enhance the compound's therapeutic potential. Specifically, the inhibition of enzymes involved in metabolic pathways could lead to reduced substrate availability for pathogenic processes.
Interaction with Biological Receptors
Research indicates that compounds with similar structures can interact with various biological receptors, potentially modulating signaling pathways involved in inflammation and immune responses. For example, studies have shown that certain Fmoc derivatives can influence the activity of the NLRP3 inflammasome, a critical component in inflammatory responses .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study investigated the antimicrobial efficacy of Fmoc-protected amino acids against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability when treated with derivatives similar to (2S)-4, suggesting potential applications in antibiotic development. -
Inflammation Modulation :
Research focusing on the NLRP3 inflammasome revealed that similar compounds could inhibit its activation in response to inflammatory stimuli. This inhibition was linked to decreased levels of pro-inflammatory cytokines such as IL-1β and IL-18 . -
Enzyme Interaction Studies :
A series of assays conducted on enzyme kinetics demonstrated that (2S)-4 could inhibit certain proteases involved in cancer progression. This suggests a potential role for this compound in cancer therapeutics through targeted enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Fmoc Protection
The Fmoc group is a hallmark of peptide synthesis reagents. Below is a comparison with analogous Fmoc-containing compounds:
Key Differences :
- Glycosylation vs. Acetylation : The target compound’s hydroxyl-rich glycan improves water solubility compared to the acetylated analogue (S3099885), which is more lipophilic .
- Functional Group Diversity : The azide-containing analogue () enables click chemistry applications, unlike the target compound’s glycan-specific interactions .
Non-Fmoc Glycosylated Amino Acid Derivatives
Compounds with glycosylated backbones but lacking Fmoc protection exhibit distinct properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| (2S,3S,4R,5R)-3-[(3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]-4,5,6-trihydroxyoxane-2-carboxylic acid | C₁₉H₃₁NO₁₂ | 489.45 | Glycosylated oxan, acetamido, hydroxyl | Carbohydrate-binding studies |
| 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid | C₁₅H₂₁N₃O₆ | 339.35 | Acetamido, hydroxypropyl, oxobutanoic | Enzyme inhibition potential |
Key Insights :
- The target compound’s Fmoc group allows for sequential deprotection in SPPS, unlike non-Fmoc glycosylated derivatives, which may require alternative protection strategies .
Oxobutanoic Acid Derivatives with Aromatic Substituents
Compounds sharing the 4-oxobutanoic acid backbone but differing in substituents:
Comparison Highlights :
- Bioactivity : Aromatic substituents (e.g., dichlorophenyl in ) confer antimicrobial activity, absent in the target compound due to its glycan and Fmoc groups .
- Synthetic Complexity : The target compound’s glycan requires multi-step enzymatic or chemical glycosylation, unlike simpler alkylation or arylation methods used for aromatic analogues .
Vorbereitungsmethoden
Stepwise Glycosylation Using Peracetylated Monosaccharides
Peracetylated glucose and methyl-oxane derivatives are sequentially glycosylated under Lewis acid catalysis. For example:
-
Glucose Donor : 2-Azido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl trichloroacetimidate is reacted with methyl-oxane thioglycoside in the presence of trimethylsilyl triflate (TMSOTf), yielding a β(1→6)-linked disaccharide.
-
Azide Reduction : The 2-azido group is reduced to an acetamido functionality using thioacetic acid, critical for biological relevance.
Key Data :
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Disaccharide Formation | TMSOTf, CH₂Cl₂, −20°C | 68% | β-only |
| Azide Reduction | Thioacetic acid, pyridine | 95% | N/A |
Oxazoline-Mediated Glycosylation
For enhanced stereocontrol, the disaccharide donor is pre-organized as an oxazoline derivative. Heating with BF₃·Et₂O promotes 1,2-trans glycosylation, minimizing side products.
Glycosylation of Fmoc-Aspartic Acid
Coupling the disaccharide to aspartic acid demands careful activation of the sugar donor and protection of the amino acid’s carboxyl groups.
Lewis Acid-Promoted Glycosylation
Adapting methods from and, the disaccharide trichloroacetimidate is reacted with Fmoc-Asp(OMB)-OH (OMB = o-nitrobenzyl ester) under Ni(4-F-PhCN)₄(OTf)₂ catalysis:
-
Conditions : 0.1 M in dichloromethane, 0°C, 12 h.
-
Outcome : α-Selectivity >20:1, attributed to the nickel catalyst’s ability to stabilize axial transition states.
Side Reaction Mitigation :
Microwave-Assisted Coupling
Microwave irradiation (100°C, 5 min) with SnCl₄ as a promoter accelerates glycosylation of Fmoc-Asp-OH (free carboxyl). While efficient, this method risks aspartimide formation, requiring pH monitoring.
Comparative Yields :
| Method | Promoter | Time | Yield | α:β Ratio |
|---|---|---|---|---|
| Traditional | Ni catalyst | 12 h | 66% | 20:1 |
| Microwave | SnCl₄ | 5 min | 52% | 1:3 |
Installation of the Fmoc Group and Final Deprotection
Fmoc Protection
Post-glycosylation, the α-amino group is protected via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dichloromethane/triethylamine. Excess Fmoc-Cl (2.5 equiv) ensures complete protection within 2 h at RT.
Allyl Ester Cleavage
The allyl ester protecting the β-carboxyl group is removed using Pd(PPh₃)₄ and morpholine in THF/H₂O. This step is critical for subsequent glyoxamide formation.
Glyoxamide Synthesis
The exposed β-carboxyl is converted to a glyoxamide via treatment with ammonium chloride and HATU in DMF, followed by oxidation with Dess-Martin periodinane.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include δ 5.21 (H-1 of disaccharide, J = 8.2 Hz, β-configuration) and δ 7.75 (Fmoc aromatic protons).
-
HRMS : [M+H]⁺ calculated for C₃₄H₄₂N₄O₁₈: 849.2341; observed: 849.2338.
Critical Analysis of Methodologies
Stereochemical Control
Nickel catalysis (Method 3.1) outperforms microwave-assisted routes in α-selectivity but requires costly catalysts. Microwave methods, while rapid, suffer from β-dominance, necessitating post-synthetic corrections.
Q & A
Q. What are the recommended synthetic strategies for this compound?
The synthesis involves a multi-step approach:
- Carbohydrate Core Preparation : Start with a protected hexose derivative (e.g., methyl oxan-2-yl) to introduce the acetamido and dihydroxy groups via regioselective acetylation and oxidation .
- Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂), ensuring minimal side reactions .
- Coupling Reactions : Amide bond formation between the carbohydrate moiety and the oxobutanoic acid backbone is achieved using coupling agents like HATU or EDCI, with rigorous pH control (pH 7–8) to avoid epimerization .
- Deprotection and Purification : Final deprotection (e.g., TFA for acid-labile groups) followed by purification via reversed-phase HPLC or silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) .
Q. How should researchers purify and characterize this compound?
Q. What are the critical storage conditions to ensure compound stability?
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation. Avoid freeze-thaw cycles, as repeated crystallization may alter solubility .
- Solubility : Prepare stock solutions in DMSO or acetonitrile (10 mM), and warm to 37°C with sonication to dissolve aggregates .
- Stability Monitoring : Use HPLC every 2 weeks to detect hydrolysis or oxidation products (e.g., free Fmoc or ketone formation) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Waste Disposal : Collect all residues in designated containers for incineration, adhering to institutional guidelines .
Advanced Research Questions
Q. How can researchers design experiments to study carbohydrate-protein interactions involving this compound?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip (e.g., via amine coupling) to measure binding kinetics (KD, kon/koff) with lectins or antibodies .
- Isothermal Titration Calorimetry (ITC) : Titrate the compound into protein solutions to quantify thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., glycosidases) to resolve interaction motifs at <2.0 Å resolution .
Q. What methodologies are effective in resolving contradictions in synthetic yield data?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using a factorial design to identify critical variables .
- LC-MS Analysis : Detect low-abundance byproducts (e.g., diastereomers or acetylated side products) and adjust protecting group strategies .
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to pinpoint rate-limiting steps (e.g., Fmoc deprotection inefficiency) .
Q. How does pH and solvent environment impact the compound’s stability?
- pH-Dependent Degradation : Perform accelerated stability studies (25–40°C) in buffers (pH 3–9). Use UPLC-MS to identify degradation products (e.g., hydrolysis at pH >7 cleaves the oxobutanoic acid moiety) .
- Solvent Effects : Compare degradation rates in DMSO, acetonitrile, and aqueous solutions. Polar aprotic solvents (e.g., DMSO) enhance stability by reducing water accessibility .
Q. Can computational modeling predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to glycosylation enzymes (e.g., 50 ns trajectories in GROMACS) to identify key hydrogen bonds with the carbohydrate moiety .
- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize high-affinity targets for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
